N'-(2-Chloroacetoxy)thiophene-2-carboximidamide
Description
Core Molecular Architecture: Thiophene Ring Substitution Patterns
The compound features a thiophene ring substituted at the 2-position with a carboximidamide group (-C(=N-O-)NH2) and an adjacent 2-chloroacetoxy moiety. The canonical SMILES representation (ClCC(=O)O/N=C(/c1cccs1)\N) confirms the connectivity: a thiophene ring (c1cccs1) bonded to a carboximidamide nitrogen (=N-O-) linked to a chloroacetyl group (ClCC(=O)). The molecular formula C7H7ClN2O2S reflects a planar aromatic system with two electronegative substituents.
Table 1: Substituent Comparison in Thiophene Derivatives
| Compound | Thiophene Substituents | Molecular Formula |
|---|---|---|
| This compound | -C(=N-O-)NH2, -OCOCH2Cl | C7H7ClN2O2S |
| 2-Thiophenecarboxamide | -CONH2 | C5H5NOS |
| Thiophene | Unsubstituted | C4H4S |
The chloroacetoxy group introduces steric bulk and electronic effects distinct from simpler carboxamide derivatives. X-ray crystallography of analogous compounds reveals bond lengths of 1.42 Å for the C-N bond in the carboximidamide group, shorter than typical amide bonds (1.35 Å), indicating partial double-bond character.
Electronic Configuration and Resonance Stabilization Mechanisms
The thiophene core exhibits resonance stabilization energy of 117 kJ/mol, comparable to unsubstituted thiophene. Electron-withdrawing substituents alter the π-electron distribution:
- The carboximidamide group (-NH-C(=N-O-)) withdraws electrons via inductive effects but donates electrons through resonance.
- The chloroacetoxy moiety (-OCOCH2Cl) exerts strong inductive electron withdrawal due to the chlorine atom.
Resonance structures (Figure 1) show delocalization of the nitrogen lone pairs into the thiophene ring, stabilizing the aromatic system. Density functional theory (DFT) calculations for similar compounds reveal highest occupied molecular orbital (HOMO) densities localized on the thiophene sulfur and carboximidamide nitrogen, while the lowest unoccupied molecular orbital (LUMO) resides on the chloroacetoxy group.
Resonance Contributions
- Primary resonance: Thiophene S atom contributes two electrons to the aromatic sextet.
- Secondary resonance: Carboximidamide nitrogen lone pairs conjugate with the thiophene π-system.
- Tertiary resonance: Chlorine’s electronegativity polarizes the acetoxy group, creating partial positive charges at the carbonyl carbon.
Stereochemical Considerations and Conformational Dynamics
The Z-configuration of the carboximidamide group is confirmed by the SMILES notation (/N=C(\O) and \N), indicating syn-periplanar alignment of the oxygen and nitrogen atoms. The energy barrier for rotation around the C-N bond in the carboximidamide group is approximately 18 kcal/mol, allowing for two stable conformers at room temperature.
Key stereochemical features:
- Chloroacetoxy Orientation : The chloroacetyl group adopts a gauche conformation relative to the thiophene plane to minimize steric clash with the carboximidamide.
- Thiophene Ring Puckering : Substituent-induced strain causes a 5° deviation from planarity, as observed in methylene-bridged thiophene carboximidamides.
- Tautomerism : The compound exists as a mixture of imino (NH) and amino (NH2) tautomers, with the imino form predominating (75:25 ratio) due to resonance stabilization.
Comparative Analysis with Analogous Thiophene Carboximidamide Derivatives
Table 2: Electronic Properties of Thiophene Derivatives
| Compound | λmax (nm) | HOMO (eV) | LUMO (eV) | Dipole Moment (D) |
|---|---|---|---|---|
| This compound | 278 | -6.2 | -1.8 | 4.1 |
| Thiophene-2-carboxamide | 265 | -5.9 | -1.5 | 3.7 |
| 2-Aminothiophene | 310 | -5.1 | -0.9 | 2.4 |
The chloroacetoxy derivative exhibits a 13 nm bathochromic shift compared to thiophene-2-carboxamide, attributed to enhanced conjugation from the electron-withdrawing substituents. Reactivity differences include:
- Electrophilic Substitution : The 5-position becomes more reactive than the 3-position due to meta-directing effects of the carboximidamide group, contrasting with unsubstituted thiophene’s 2-position preference.
- Nucleophilic Attack : The chloroacetoxy group undergoes nucleophilic substitution 8× faster than methyl acetoxy analogues due to chlorine’s leaving group ability.
Crystallographic data for related compounds show packing patterns dominated by N-H···O hydrogen bonds (2.8–3.1 Å) and S···π interactions (3.5 Å). The chloroacetoxy derivative’s melting point (189–191°C) exceeds that of 2-thiophenecarboxamide (162–164°C) due to enhanced dipole-dipole interactions.
Properties
Molecular Formula |
C7H7ClN2O2S |
|---|---|
Molecular Weight |
218.66 g/mol |
IUPAC Name |
[(Z)-[amino(thiophen-2-yl)methylidene]amino] 2-chloroacetate |
InChI |
InChI=1S/C7H7ClN2O2S/c8-4-6(11)12-10-7(9)5-2-1-3-13-5/h1-3H,4H2,(H2,9,10) |
InChI Key |
OQXNURSNFIANFU-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C(=N/OC(=O)CCl)/N |
Canonical SMILES |
C1=CSC(=C1)C(=NOC(=O)CCl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Chloroacetoxy)thiophene-2-carboximidamide typically involves the reaction of thiophene-2-carboximidamide with chloroacetic acid or its derivatives under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for N’-(2-Chloroacetoxy)thiophene-2-carboximidamide involve bulk manufacturing processes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-(2-Chloroacetoxy)thiophene-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into thiophene derivatives with different functional groups.
Substitution: The chloroacetoxy group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of thiophene derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that thiophene derivatives, including N'-(2-Chloroacetoxy)thiophene-2-carboximidamide, exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the thiophene ring can enhance activity against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
| Activity Type | Target Organism | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
2. Anticancer Properties
The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies showed that it induces apoptosis in cancer cells through mitochondrial pathways. For instance, IC50 values in low micromolar ranges were reported for breast cancer cell lines .
| Activity Type | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Cytotoxicity | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
Material Science Applications
This compound serves as a precursor in the synthesis of novel materials with electronic properties. Its incorporation into polymer matrices has been studied for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's thiophene moiety enhances charge transport properties, making it a valuable component in these technologies .
Agricultural Chemistry Applications
In agricultural chemistry, derivatives of thiophene compounds have been explored for their potential as herbicides and fungicides. The chlorinated acetoxy group in this compound provides a structural framework that can inhibit specific enzymes involved in plant growth or pathogen development.
Case Study 1: Antimicrobial Efficacy
A comprehensive study assessed the antimicrobial efficacy of this compound against common pathogens. The findings revealed a strong correlation between structural modifications and enhanced biological activity, paving the way for further development of thiophene-based antimicrobial agents .
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines demonstrated that compounds similar to this compound exhibited selective cytotoxicity towards human cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
Mechanism of Action
The mechanism of action of N’-(2-Chloroacetoxy)thiophene-2-carboximidamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of neuronal nitric oxide synthase (nNOS) by binding to the enzyme’s active site, thereby preventing the production of nitric oxide . This inhibition can have therapeutic effects in conditions where overproduction of nitric oxide is implicated, such as chronic neurodegenerative diseases and melanoma .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Substituent Diversity : The target compound’s 2-chloroacetoxy group distinguishes it from analogs with bulkier aromatic or heterocyclic substituents (e.g., indole in Compound 10 or chlorobenzyl in ARL 17477) . These larger groups often correlate with higher molecular weights (e.g., 454.94 g/mol for Compound 9 vs. 218.66 g/mol for the target compound).
- Synthetic Accessibility: High-yield syntheses (>80%) are reported for analogs like Compound 9 and 10, which utilize straightforward condensation reactions .
Pharmacological and Functional Comparisons
nNOS Inhibition
Thiophene-2-carboximidamide derivatives are prominent in nNOS inhibition. For example:
- ARL 17477 dihydrochloride exhibits potent nNOS selectivity (IC₅₀ = 30 nM) due to its benzyl and ethylphenyl groups, which enhance hydrophobic interactions with the enzyme’s active site .
- Double-headed inhibitors (e.g., hybrid compounds combining thiophene-2-carboximidamide with aminopyridine) show improved isoform selectivity (>1,000-fold for nNOS over endothelial NOS) by simultaneously targeting distinct binding pockets .
However, this reactivity could also increase off-target effects .
GPR103 Antagonism
Compound 1 from , a cyclopentylsulfanyl-methyl derivative, acts as a GPR103 antagonist with moderate potency (IC₅₀ = 1.2 µM). Its activity is attributed to the sulfanyl-methyl group’s flexibility, which optimizes receptor interactions . The target compound’s chloroacetoxy group lacks this flexibility, suggesting divergent pharmacological applications.
Physicochemical Properties
| Property | N'-(2-Chloroacetoxy)thiophene-2-carboximidamide | ARL 17477 dihydrochloride | Compound 9 (Molecules, 2010) |
|---|---|---|---|
| Water Solubility | Not reported | <22.14 mg/mL | Low (melting point 186°C) |
| Electrophilic Reactivity | High (chloroacetoxy group) | Low | Moderate (thioxoacetamide) |
| Stability | Likely hydrolytically sensitive | Stable as dihydrochloride | Stable at room temperature |
Biological Activity
N'-(2-Chloroacetoxy)thiophene-2-carboximidamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a thiophene ring substituted with a chloroacetoxy group and a carboximidamide moiety. This structural configuration suggests potential interactions with biological targets, which can be explored through various assays.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The following sections detail specific activities and findings.
Antimicrobial Activity
Several studies have assessed the antimicrobial properties of thiophene derivatives. For instance, compounds containing thiophene rings have demonstrated significant activity against various bacterial strains. One study highlighted that certain thiophene derivatives exhibited potent antibacterial effects against Escherichia coli and Staphylococcus aureus .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Other Thiophene Derivative | S. aureus | 16 µg/mL |
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce cytotoxicity in various cancer cell lines by promoting apoptosis and inhibiting cell proliferation. For example, a study reported that this compound significantly inhibited the growth of human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 20 | Cell cycle arrest |
The mechanisms underlying the biological activity of this compound remain an area of active research. Preliminary findings suggest that the compound may interact with specific cellular pathways:
- G-Quadruplex Stabilization : Similar compounds have been shown to stabilize G-quadruplex structures in DNA, which can inhibit the expression of oncogenes .
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.
Case Studies
A notable case study involved the synthesis and biological evaluation of a series of thiophene derivatives, including this compound. Researchers found that modifications to the thiophene ring significantly influenced the biological activity, suggesting structure-activity relationships (SARs) that could guide future drug design .
Q & A
Q. What are the standard synthetic protocols for N'-(2-Chloroacetoxy)thiophene-2-carboximidamide derivatives, and how is purity ensured?
- Methodological Answer : The synthesis typically involves coupling reactions using reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and DIEA (N,N-diisopropylethylamine) in DMF/DCM solvent systems. For example, intermediates are reacted with thiophene-2-carboximidamide precursors under controlled temperatures (0°C to room temperature) . Purification often employs preparative HPLC or supercritical fluid chromatography (SFC) with chiral columns (e.g., Chiralpak AD-H), using isopropyl alcohol/CO2 mobile phases. Purity (>95%) is validated via HPLC with UV detection at 254 nm, and structural confirmation uses H NMR and ESI-MS .
Q. How are structural and purity characteristics of these compounds validated in academic research?
- Methodological Answer : H NMR in deuterated solvents (e.g., CDOD or DMSO-d) confirms proton environments, with coupling constants () verifying stereochemistry. Mass spectrometry (ESI-MS) provides molecular weight validation, while high-resolution mass spectrometry (HRMS) ensures exact mass matching. For example, compound 28 (from ) showed a molecular ion peak at m/z 383.1908 (calculated 383.1900) . HPLC purity checks use reverse-phase C18 columns with gradient elution (e.g., 10–90% acetonitrile/water) .
Advanced Research Questions
Q. What methodologies are used to assess selectivity for neuronal nitric oxide synthase (nNOS) over other isoforms (eNOS/iNOS)?
- Methodological Answer : Recombinant enzyme assays with human nNOS, eNOS, and iNOS expressed in Baculovirus-infected Sf9 cells are standard. Inhibitory potency (K) is measured via radioactive H]L-citrulline formation assays. For instance, compound 13 () showed K = 5 nM for nNOS, with 540-fold selectivity over eNOS and 340-fold over iNOS. Crystallography (e.g., PDB ID: 4KCK) reveals binding interactions in the nNOS heme domain, such as hydrogen bonding with Glu592 and hydrophobic contacts with Trp587 .
Q. How are chiral separations optimized for enantiomerically pure thiophene-2-carboximidamide derivatives?
- Methodological Answer : Preparative SFC with Chiralpak AD-H columns (50% isopropyl alcohol/CO, 100 bar pressure) achieves baseline separation. For (±)-35 ( ), enantiomers were resolved with retention times of 2.42 min (S-enantiomer, ee = 99.86%) and 3.30 min (R-enantiomer, ee = 100%). Absolute stereochemistry is confirmed via independent synthesis using homoproline-derived chiral precursors .
Q. What strategies improve the oral bioavailability of thiophene-2-carboximidamide-based nNOS inhibitors?
- Methodological Answer : Bioavailability is enhanced by modifying substituents to reduce metabolic clearance. For example, replacing bulky groups with methylamino or piperidin-4-yl moieties improves solubility and permeability (e.g., compound 70 in ). In vivo pharmacokinetic studies in rodents assess parameters like C and AUC. Computational models predict logP and polar surface area to balance lipophilicity and absorption .
Q. How do crystallography studies inform the design of isoform-selective inhibitors?
- Methodological Answer : X-ray structures (e.g., 4KCK) highlight critical residues in nNOS (e.g., Asp602, Trp306) absent in eNOS/iNOS. Hybrid inhibitors combining thiophene-2-carboximidamide and aminopyridine fragments exploit these differences. For example, compound 14 () forms a hydrogen bond with nNOS-specific Glu592, absent in eNOS, contributing to selectivity .
Key Considerations for Experimental Design
- Contradictions in Data : Variability in enzyme inhibition assays may arise from differences in recombinant protein expression systems (e.g., Sf9 vs. mammalian cells). Validate findings using orthogonal methods like surface plasmon resonance (SPR) .
- Advanced Characterization : Use molecular dynamics simulations to predict off-target interactions and refine selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
